(2R)-N,N-dimethylpyrrolidine-2-carboxamide
Description
Significance of Pyrrolidine-Based Scaffolds in Stereoselective Synthesis
The pyrrolidine (B122466) ring is a "privileged scaffold" in chemistry, frequently appearing in natural products, pharmaceuticals, and, most notably, in catalysts for stereoselective synthesis. nih.govresearchgate.netnih.gov Its five-membered ring structure provides a rigid and predictable conformational bias, which is crucial for creating a well-defined chiral environment. beilstein-journals.org This structural rigidity allows for the effective transfer of stereochemical information during a reaction, guiding the formation of one enantiomer over the other.
In the field of organocatalysis, which uses small organic molecules to accelerate reactions, proline and its derivatives have been revolutionary. nih.gov These catalysts can activate substrates through the formation of key intermediates like enamines or iminium ions. The defined stereochemistry of the pyrrolidine catalyst directs the subsequent reaction to proceed with high enantioselectivity. nih.gov The huge interest in this structural motif has spurred significant efforts to develop novel and efficient synthetic strategies for constructing asymmetrically substituted chiral pyrrolidines. nih.gov The modification of the pyrrolidine scaffold, for instance by introducing a carboxamide group at the C-2 position, is a common strategy to fine-tune the catalyst's reactivity and selectivity for a wide range of asymmetric transformations. researchgate.netacs.org
Stereochemical Considerations in Amide Functionalized Pyrrolidine Derivatives
The stereochemical outcomes of reactions employing pyrrolidine derivatives are dictated by subtle structural features. In amide-functionalized pyrrolidines like (2R)-N,N-dimethylpyrrolidine-2-carboxamide, two main stereochemical elements are at play: the inherent chirality of the pyrrolidine ring and the conformational properties of the amide group.
The absolute configuration at the C-2 carbon—(R) in this case—is the primary source of chirality. This stereocenter dictates the three-dimensional arrangement of the carboxamide group relative to the ring. Furthermore, the pyrrolidine ring itself is not planar; it adopts puckered "envelope" or "twist" conformations. beilstein-journals.org The specific conformation is influenced by the nature and steric bulk of its substituents, which in turn affects the orientation of the catalytic groups and their interaction with substrates. beilstein-journals.org
Historical Context of Chiral N,N-Dialkylcarboxamides in Chemical Research
The development of chiral N,N-dialkylcarboxamides is intrinsically linked to the history of stereochemistry. The story begins with Louis Pasteur's groundbreaking discovery of molecular chirality in 1848, which established that molecules can exist as non-superimposable mirror images (enantiomers). nih.govwikipedia.org This finding laid the groundwork for understanding the stereoselective nature of biological systems.
In the 20th century, chemists began to harness chirality for synthetic purposes. Natural products, particularly amino acids, provided a readily available "chiral pool" of starting materials. Proline, with its unique secondary amine incorporated into a pyrrolidine ring, emerged as a particularly versatile building block. The seminal work of List and Barbas in the early 2000s demonstrated that proline itself could act as a highly efficient asymmetric organocatalyst for reactions like the aldol (B89426) reaction. nih.gov
This discovery triggered an explosion of research into proline derivatives to enhance their catalytic efficiency and broaden their applicability. Scientists began systematically modifying the carboxylic acid group of proline to create a diverse range of amides, including N,N-dialkylcarboxamides. mdpi.com These modifications were aimed at altering the steric and electronic properties of the catalyst to improve yields and enantioselectivities. The synthesis of specific enantiomers, such as this compound, represents a targeted effort within this historical progression to create tailored ligands and reagents for advanced applications in asymmetric synthesis and chiral recognition.
Data Tables
Table 1: Physicochemical Properties of Pyrrolidine-2-Carboxamide Derivatives
| Property | (2S)-N,N-dimethylpyrrolidine-2-carboxamide | This compound |
| IUPAC Name | (2S)-N,N-dimethylpyrrolidine-2-carboxamide | This compound |
| Molecular Formula | C₇H₁₄N₂O | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol nih.gov | 142.20 g/mol |
| CAS Number | 29802-22-0 achemblock.com | 566159-08-8 ambeed.com |
| Chirality | (S)-configuration at C2 | (R)-configuration at C2 |
| Canonical SMILES | CN(C)C(=O)[C@@H]1CCCN1 nih.gov | CN(C)C(=O)[C@H]1CCCN1 |
Note: Data for the (2R) enantiomer is inferred from its (2S) counterpart where not directly available.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMAIJXIZOSFS-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r N,n Dimethylpyrrolidine 2 Carboxamide and Its Derivatives
Stereoselective Synthesis Approaches for Pyrrolidine-2-carboxylic Acid Precursors
The cornerstone of synthesizing (2R)-N,N-dimethylpyrrolidine-2-carboxamide is the acquisition of its enantiomerically pure precursor, (2R)-pyrrolidine-2-carboxylic acid. The stereochemistry at the C2 position is crucial, and several asymmetric strategies have been developed to establish this chiral center effectively.
Asymmetric Hydrogenation Routes
Asymmetric hydrogenation represents a powerful, atom-economical method for establishing stereocenters. nih.gov In the context of pyrrolidine (B122466) synthesis, this approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dehydropyrroline or a related enamine, using a chiral transition-metal catalyst. Rhodium and Ruthenium complexes featuring chiral phosphine (B1218219) ligands are commonly employed. nih.gov The catalyst forms a transient complex with the substrate, guiding the hydrogen addition to one face of the double bond, thereby creating the desired stereocenter with high enantioselectivity. While a widely used method for various N-heterocyclic compounds, the direct asymmetric hydrogenation to produce 2-substituted pyrrolidines is a key strategy for ensuring high enantiomeric purity in the final product. nih.gov
Chiral Pool Synthesis from Natural Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. For the synthesis of (2R)-pyrrolidine-2-carboxylic acid derivatives, L-proline and L-hydroxyproline are exceptionally common and logical starting points. nih.govresearchgate.net These natural amino acids already possess the desired (2R) stereochemistry at the C2 position.
Synthetic strategies starting from these precursors involve a series of functional group manipulations that preserve the original stereocenter. For instance, L-proline can be directly used for the subsequent amidation step, or it can be chemically modified to introduce other substituents on the pyrrolidine ring if derivatives are desired. Similarly, L-pyroglutamic acid, a derivative of glutamic acid, serves as another valuable starting material for crafting 2,5-disubstituted pyrrolidines while retaining stereochemical integrity. acs.org The primary advantage of this approach is that the crucial stereochemistry is innate to the starting material, circumventing the need for a complex asymmetric induction step.
Table 1: Examples of Chiral Pool Precursors for Pyrrolidine Synthesis
| Natural Precursor | Key Features | Common Transformations |
|---|---|---|
| L-Proline | Possesses the required (2R) stereocenter. | Direct amidation, N-protection/deprotection, ring functionalization. nih.govresearchgate.net |
| L-Hydroxyproline | Pre-functionalized ring, (2R, 4S) stereochemistry. | Oxidation, reduction, substitution at C4. unibo.it |
Organocatalytic Asymmetric Amination Strategies
The field of asymmetric organocatalysis, which uses small organic molecules as catalysts, has furnished powerful tools for constructing chiral pyrrolidines. nih.gov Proline itself and its derivatives are frequently used as catalysts in these transformations. researchgate.net Key reactions include asymmetric Mannich reactions, Michael additions, and [3+2] cycloadditions. researchgate.netresearchgate.net
For instance, an asymmetric Mannich reaction can be used to react an aldehyde, an amine, and a ketone, with a chiral proline-derived catalyst guiding the formation of a β-amino ketone with high enantioselectivity. researchgate.net This intermediate can then be cyclized to form the pyrrolidine ring. Similarly, organocatalytic Michael additions of aldehydes to nitroolefins can generate chiral synthons that are readily converted into substituted pyrrolidines. beilstein-journals.org These methods are highly valued for their operational simplicity and avoidance of potentially toxic heavy metals. unibo.it A notable approach combines organocatalysis with gold catalysis in a one-pot cascade to produce highly enantioenriched pyrrolidine heterocycles. acs.orgnih.gov
Amide Bond Formation Methodologies
Once the chiral (2R)-pyrrolidine-2-carboxylic acid is obtained, the final step is the formation of the amide bond with dimethylamine. This reaction, while seemingly straightforward, presents challenges, particularly due to the secondary amine nature of the pyrrolidine nitrogen and the potential for racemization.
Conventional Coupling Reagents and Their Optimization in Pyrrolidine Systems
Conventional coupling reagents, most notably carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for amide bond formation. peptide.comhepatochem.com These reagents activate the carboxylic acid group, allowing it to be attacked by an amine. However, their use is often plagued by side reactions. The activated intermediate, an O-acylisourea, can rearrange to a stable N-acylurea, halting the desired reaction. cbijournal.com
Furthermore, a significant issue with chiral carboxylic acids is racemization, where the stereochemical purity of the C2 center is lost. uni-kiel.de To mitigate these problems, additives are almost always used in conjunction with carbodiimides. 1-Hydroxybenzotriazole (HOBt) is a classic additive that traps the activated acid as an active ester, which is more reactive towards the amine and less prone to racemization. peptide.com The water-soluble carbodiimide, 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), is often preferred as its urea (B33335) byproduct can be easily removed by aqueous extraction. globalresearchonline.net
Table 2: Common Conventional Coupling Reagents
| Reagent | Acronym | Key Features | Common Additive |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Inexpensive, potent activator. Insoluble urea byproduct. peptide.com | HOBt |
| Diisopropylcarbodiimide | DIC | Liquid, soluble urea byproduct, suitable for solid-phase synthesis. peptide.com | HOBt |
Peptide Coupling Reagents in Carboxamide Synthesis
To overcome the limitations of carbodiimides, a host of more advanced "peptide coupling reagents" have been developed. These reagents are generally more efficient, lead to faster reactions, and provide a higher degree of protection against racemization. uni-kiel.de They are broadly classified into phosphonium (B103445) and aminium (uronium) salts. hepatochem.com
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its successor, PyBOP, are highly effective. globalresearchonline.net They react with the carboxylic acid to form an activated HOBt ester in situ, which then rapidly couples with the amine. PyAOP is particularly effective for coupling sterically hindered amino acids. peptide.com
Aminium/Uronium Salts: This class includes some of the most powerful coupling reagents available, such as HBTU, HATU, and HCTU. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally reactive due to the formation of a highly activated OAt ester. peptide.com These reagents are often the top choice for difficult couplings, such as those involving the secondary amine of a proline derivative, ensuring high yields and minimal side reactions. researchgate.net More recently, COMU, which is based on OxymaPure as the leaving group, has gained popularity for its high efficiency and improved safety profile, as it is not based on potentially explosive benzotriazole (B28993) derivatives. acs.org
Table 3: Selected Modern Peptide Coupling Reagents
| Reagent Class | Example Reagent | Key Advantage |
|---|---|---|
| Phosphonium Salt | PyBOP | Avoids toxic HMPA byproduct of BOP; very effective. globalresearchonline.net |
| Phosphonium Salt | PyAOP | Highly effective for sterically hindered couplings. peptide.com |
| Aminium/Uronium Salt | HBTU | Forms OBt esters; fast reactions and low racemization. peptide.com |
| Aminium/Uronium Salt | HATU | Forms highly reactive OAt esters; extremely efficient. |
Green Chemistry Approaches to Amide Formation
The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on stoichiometric coupling reagents that generate significant chemical waste. ucl.ac.uk Green chemistry principles aim to mitigate this by developing catalytic, atom-economical, and environmentally benign alternatives for forming the amide bond in molecules like this compound. ucl.ac.ukbohrium.com
Direct catalytic amidation, which couples a carboxylic acid (like (2R)-pyrrolidine-2-carboxylic acid, or L-proline) and an amine (dimethylamine) with the sole byproduct being water, represents a significant green advancement. mdpi.com This approach avoids the poor atom economy of methods requiring pre-activation of the carboxylic acid. ucl.ac.ukmdpi.com Various catalytic systems have been developed for this purpose:
Boron-Based Catalysts: Arylboronic acids are effective catalysts that facilitate amidation, often under azeotropic reflux conditions to remove water. ucl.ac.uk
Metal Catalysts: Environmentally benign and cost-effective metals have been explored. For instance, catalytic amounts of titanium tetrafluoride (TiF₄) have been shown to effectively promote the direct amidation of N-protected amino acids in refluxing toluene. rsc.org
Silicon-Based Catalysts: Triarylsilanols have been identified as a class of silicon-centered molecular catalysts for the direct amidation of carboxylic acids, offering a metal-free alternative. researchgate.netacs.org
Biocatalysis offers another powerful green strategy. Enzymes, particularly lipases, can catalyze amide bond formation under mild conditions, often with high enantioselectivity, which is crucial for chiral molecules. nih.gov Research on the amidation of unprotected L-proline using an immobilized Candida antarctica lipase (B570770) B (CALB) variant demonstrates a racemization-free process with high conversion rates. rsc.orgrsc.org This enzymatic method significantly improves atom efficiency and avoids hazardous reagents and halogenated solvents often used in traditional chemical syntheses. rsc.orgrsc.org
The choice of solvent is also a key consideration in green synthesis. The replacement of conventional volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or p-cymene (B1678584) is actively pursued. bohrium.com In some cases, solvent-free conditions, particularly with microwave assistance, can provide a highly efficient and clean reaction pathway. researchgate.net
Table 1: Comparison of Green Amidation Strategies
| Strategy | Catalyst/Enzyme Example | Key Advantages | Typical Byproduct |
| Direct Catalytic Amidation | Boronic Acids, TiF₄, Triarylsilanols | Avoids stoichiometric activators, high atom economy | Water |
| Biocatalysis | Immobilized Candida antarctica lipase B (CALB) | High selectivity, mild conditions, racemization-free | Water |
| Alternative Solvents | 2-MeTHF, CPME | Reduced environmental impact, safer handling | Varies with reaction |
| Solvent-Free Synthesis | Microwave-assisted with catalyst | Minimal waste, rapid reaction times | Varies with reaction |
Enantiomeric Purity Assessment in Synthetic Protocols
Ensuring the enantiomeric purity of this compound is paramount, as the biological and chemical properties of enantiomers can differ significantly. wikipedia.org Several analytical techniques are employed to quantify the enantiomeric excess (ee), with chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used methods. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a definitive method for separating and quantifying enantiomers. openochem.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times. wikipedia.orgopenochem.org Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are widely effective for the separation of proline derivatives. researchgate.net
For proline amides, which may lack a strong chromophore for UV detection, a derivatization step is often necessary. A validated method for the closely related L-prolinamide involves pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). juniperpublishers.comjuniperpublishers.com This reaction forms diastereomers that can be readily separated on a standard achiral reversed-phase column (e.g., C18). juniperpublishers.comjuniperpublishers.com The resulting derivatives exhibit strong UV absorbance, allowing for sensitive detection and quantification of even small amounts of the undesired enantiomer. juniperpublishers.com
Table 2: Example HPLC Conditions for Enantiomeric Purity of a Prolinamide Derivative
| Parameter | Condition |
| Derivatizing Agent | Marfey's Reagent |
| Column | Hypersil BDS C18 (4.6 x 250mm, 5.0 µm) |
| Mobile Phase | Acetonitrile and Triethylamine buffer (pH 6.0) |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 335 nm |
| Result | Baseline separation of L- and D-prolinamide diastereomers |
| Data adapted from methodologies developed for L-prolinamide hydrochloride. juniperpublishers.comjuniperpublishers.com |
Chiral Gas Chromatography (GC) Applications
Chiral Gas Chromatography (GC) is another valuable technique for enantiomeric separation, particularly for volatile or semi-volatile compounds. gcms.cz Similar to HPLC, the method relies on a chiral stationary phase, often based on derivatized cyclodextrins, to resolve the enantiomers. wiley.com
For chiral amines and related structures like pyrrolidine derivatives, direct analysis can sometimes result in poor peak shape. nih.gov Therefore, derivatization is commonly performed to improve volatility and chromatographic performance. The amino group can be acylated, for example, using trifluoroacetic anhydride, to form a trifluoroacetyl derivative. wiley.comnih.gov These derivatives are then analyzed on a suitable chiral GC column. The separation conditions, including the temperature program and carrier gas flow rate, must be optimized to achieve baseline resolution between the enantiomeric peaks. wiley.com
Table 3: General GC Parameters for Chiral Amine Separation
| Parameter | Typical Setting |
| Derivatization | Trifluoroacetic anhydride |
| Column | Fused silica (B1680970) capillary with a cyclodextrin-based CSP |
| Carrier Gas | Hydrogen or Helium |
| Detector | Flame Ionization Detector (FID) |
| Temperature Mode | Isothermal or programmed temperature ramp |
| These represent typical starting conditions that require optimization for a specific analyte. wiley.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a powerful tool for structural elucidation that can also be adapted to determine enantiomeric purity. In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. libretexts.org However, the addition of a chiral auxiliary can create a diastereomeric environment, causing the signals of the two enantiomers to become chemically non-equivalent (anisochronous). researchgate.net
Two main types of chiral auxiliaries are used:
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.netacs.org The rapid equilibrium between the free and complexed states results in observable, separate signals for each enantiomer in the NMR spectrum. The enantiomeric excess can then be determined by integrating the areas of these distinct peaks. acs.org
Chiral Lanthanide Shift Reagents (CLSRs): These are coordination complexes, often of europium or praseodymium, containing a chiral ligand. libretexts.org They function similarly to CSAs but also induce large shifts in the proton resonances due to the paramagnetic nature of the lanthanide ion. This can help to resolve overlapping signals in complex regions of the spectrum, making the separate enantiomer peaks easier to identify and integrate. libretexts.org
For a compound like this compound, the carbonyl oxygen and the tertiary amine nitrogen of the pyrrolidine ring could serve as binding sites for a chiral shift reagent, allowing for the differentiation of the R and S enantiomers in the ¹H or ¹³C NMR spectrum. nih.govresearchgate.net The magnitude of the chemical shift difference (ΔΔδ) between the corresponding signals of the two enantiomers depends on the specific CSA or CLSR used, the solvent, and the concentration. acs.org
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods offer powerful tools for the unambiguous determination of the structure and stereochemistry of chiral molecules like (2R)-N,N-dimethylpyrrolidine-2-carboxamide.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable technique for elucidating the complex structure of organic molecules by providing information about connectivity and spatial relationships between atoms. For this compound, a combination of 2D NMR experiments, including COSY, HSQC, and HMBC, would provide a comprehensive assignment of all proton (¹H) and carbon (¹³C) signals.
Illustrative 2D NMR Data Interpretation:
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks within the pyrrolidine (B122466) ring. For instance, the methine proton at the chiral center (C2) would show correlations to the adjacent methylene (B1212753) protons (C3). Similarly, correlations would be observed between the methylene protons at C3 and C4, and between C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom in the pyrrolidine ring and the N,N-dimethyl groups by linking them to their attached protons.
An interactive table summarizing the expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC |
| H2 (methine) | C2 | C=O, C3, C5 |
| H3 (methylene) | C3 | C2, C4, C5 |
| H4 (methylene) | C4 | C3, C5 |
| H5 (methylene) | C5 | C2, C3, C4 |
| N-CH₃ (methyl) | N-CH₃ | C=O |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Confirmation
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since VCD is exquisitely sensitive to the three-dimensional arrangement of atoms, it is an excellent method for determining the absolute configuration of enantiomers in solution.
For this compound, the experimental VCD spectrum would be compared with the theoretically predicted spectrum for the (2R)-enantiomer. This theoretical spectrum is typically calculated using density functional theory (DFT). A good agreement between the experimental and calculated spectra, in terms of the signs and relative intensities of the VCD bands, would provide unambiguous confirmation of the (2R) absolute configuration. Key vibrational modes that would be expected to show significant VCD signals include the C-H stretching vibrations of the pyrrolidine ring and the amide C=O stretching vibration.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the verification of its elemental composition. For this compound, with a molecular formula of C₇H₁₄N₂O, the theoretical exact mass can be calculated.
Theoretical Exact Mass Calculation:
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |
| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 142.110613 |
An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that is very close to this theoretical value (typically within a few parts per million), thus confirming the molecular formula of the compound.
Crystallographic Studies of this compound and its Analogues
Crystallographic studies provide the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and conformational details.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. Obtaining a suitable single crystal of this compound would be the first and often most challenging step. This typically involves slow evaporation of a solution, vapor diffusion, or cooling crystallization from a variety of solvents.
Once a high-quality crystal is obtained, X-ray diffraction analysis would provide a wealth of structural information, including:
Confirmation of the (2R) absolute configuration: Using anomalous dispersion effects, the absolute stereochemistry at the C2 position can be definitively determined.
Detailed conformational information: The analysis would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the N,N-dimethylcarboxamide substituent in the solid state.
Intermolecular interactions: The crystal packing would reveal the nature and geometry of intermolecular forces, such as hydrogen bonds (if any) and van der Waals interactions, which govern the solid-state architecture.
Co-crystallization Strategies for Structural Insights
Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio. This strategy can be employed to obtain crystalline materials of compounds that are difficult to crystallize on their own and to study intermolecular interactions.
For this compound, which possesses a hydrogen bond acceptor (the carbonyl oxygen and the tertiary amine nitrogen) and a chiral center, various co-crystallization strategies could be explored. Potential co-formers could include:
Chiral acids or alcohols: These could form hydrogen bonds with the amide group and potentially lead to diastereomeric co-crystals, which can be useful for chiral resolution.
Molecules with complementary hydrogen bonding motifs: Co-formers with hydrogen bond donor groups could interact with the carbonyl oxygen of the amide.
Halogen bond donors: The carbonyl oxygen could also act as a halogen bond acceptor.
The resulting co-crystals, when analyzed by single-crystal X-ray diffraction, would not only confirm the structure of this compound but also provide valuable insights into its non-covalent interaction preferences, which are fundamental to its role in molecular recognition and catalysis.
Conformational Preferences and Dynamics
The conformational landscape of this compound is expected to be dictated by the interplay of the pyrrolidine ring pucker and the rotational isomerism of the N,N-dimethylcarboxamide group. The stereochemistry at the C2 position of the pyrrolidine ring will significantly influence the preferred conformations.
Experimental Conformational Analysis using NMR and X-ray Data
A comprehensive understanding of the three-dimensional structure of this compound would be achieved through single-crystal X-ray diffraction and various NMR spectroscopic techniques.
X-ray Crystallography: A crystal structure would provide precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation of the molecule. This would unequivocally establish the puckering of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the N,N-dimethylcarboxamide substituent relative to the ring. However, no published crystallographic data for this specific compound could be located.
NMR Spectroscopy: In solution, NMR spectroscopy is a powerful tool to probe conformational preferences. Key techniques would include:
¹H and ¹³C NMR: The chemical shifts of the pyrrolidine ring protons and carbons are sensitive to the ring's conformation.
Without experimental spectra, a detailed analysis is impossible. However, one would anticipate distinct signals for the two N-methyl groups due to the chiral center, a feature commonly observed in related chiral amides.
Dynamic NMR Studies of Amide Rotation Barriers
The partial double bond character of the C-N amide bond restricts rotation, leading to the existence of (E)- and (Z)-rotamers. Dynamic NMR (DNMR) spectroscopy is the primary method for quantifying the energy barrier to this rotation.
The process involves monitoring the NMR spectrum, particularly the signals of the N-methyl groups, over a range of temperatures. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the two methyl groups of each rotamer would be expected. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged singlet at high temperatures.
The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν).
Table 1: Hypothetical Dynamic NMR Data for Amide Rotation in this compound
| Parameter | Hypothetical Value | Description |
| Solvent | CDCl₃ | A common solvent for NMR studies. |
| Δν (Hz) at low T | 50 | The frequency separation between the two N-methyl proton signals at a temperature where exchange is slow. |
| Coalescence Temp (Tc) (K) | 298 | The temperature at which the two signals merge into a single broad peak. |
| Calculated ΔG‡ (kJ/mol) | ~60 | The calculated free energy barrier to amide bond rotation. This is a typical value for dimethylamides. |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as no experimental data for this compound is available.
The magnitude of this rotational barrier would be influenced by steric and electronic factors. The bulky pyrrolidine ring attached to the carbonyl carbon could sterically hinder rotation, potentially leading to a higher energy barrier compared to simpler N,N-dimethylamides.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and spectroscopic properties of (2R)-N,N-dimethylpyrrolidine-2-carboxamide with high accuracy. These calculations solve approximations of the Schrödinger equation for the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can determine the lowest-energy conformation of a molecule, a process known as geometry optimization. For this compound, a typical DFT calculation might use the B3LYP functional with a 6-31G(d) basis set to achieve a balance between accuracy and computational cost.
The optimization process yields precise information about bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These parameters are fundamental to understanding the molecule's three-dimensional structure.
Furthermore, DFT provides critical insights into the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: This data is representative of typical DFT calculation results for similar small organic molecules and is for illustrative purposes.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C2 | N1 | - | - | 1.47 Å |
| C2 | C(O) | - | - | 1.52 Å | |
| C(O) | N(Me)₂ | - | - | 1.35 Å | |
| C=O | - | - | - | 1.23 Å | |
| Bond Angle | N1 | C2 | C(O) | - | 111.5° |
| C2 | C(O) | N(Me)₂ | - | 118.0° | |
| C2 | C(O) | O | - | 121.0° | |
| Dihedral Angle | N1 | C2 | C(O) | O | -175.0° |
| C3 | C2 | C(O) | N(Me)₂ | 178.5° |
While DFT is efficient, ab initio ("from the beginning") methods provide a higher level of theoretical accuracy for calculating molecular energies. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are computationally more intensive but are considered the gold standard for energy predictions.
For this compound, ab initio calculations are particularly useful for refining the energies of different conformers identified through DFT or molecular dynamics. By performing single-point energy calculations on DFT-optimized geometries, these methods can provide a more accurate picture of the relative stabilities of various conformations, which is crucial for understanding the molecule's conformational preferences.
Table 2: Comparison of Relative Conformational Energies (kcal/mol) for this compound (Note: This data is hypothetical, illustrating the expected trend where different computational methods provide refined energy predictions.)
| Conformer | DFT (B3LYP/6-31G(d)) | Ab Initio (MP2/cc-pVTZ) | Ab Initio (CCSD(T)/cc-pVTZ) |
| Conformer A (Global Minimum) | 0.00 | 0.00 | 0.00 |
| Conformer B | 1.52 | 1.35 | 1.31 |
| Conformer C | 2.89 | 2.65 | 2.58 |
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. Using the optimized geometry from DFT, it is possible to compute various spectroscopic parameters.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions, when compared with experimental spectra, can help assign signals to specific atoms and confirm the proposed structure. researchgate.net
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. researchgate.net This allows for the assignment of specific vibrational modes to functional groups, such as the C=O stretch of the amide group.
Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov Theoretical VCD spectra can be calculated for a specific enantiomer, like this compound. A direct comparison between the calculated and experimental VCD spectra can unambiguously confirm the absolute stereochemistry of the molecule. nih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Note: Experimental values are hypothetical and for illustrative comparison.)
| Parameter | Predicted Value (DFT) | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | H at C2: 3.15 | H at C2: 3.20 |
| N-CH₃ (syn): 2.95 | N-CH₃ (syn): 2.98 | |
| N-CH₃ (anti): 3.05 | N-CH₃ (anti): 3.09 | |
| ¹³C NMR Chemical Shift (ppm) | C=O: 172.5 | C=O: 173.1 |
| C2: 65.8 | C2: 66.2 | |
| IR Frequency (cm⁻¹) | C=O Stretch: 1655 | C=O Stretch: 1648 |
| C-N Stretch: 1150 | C-N Stretch: 1145 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system.
For a flexible molecule like this compound, which contains a five-membered ring and a rotatable amide bond, MD simulations are essential for exploring its conformational space. nih.gov By simulating the molecule's motion over nanoseconds or microseconds, a large number of different conformations can be sampled. biorxiv.org
The data from these simulations can be used to construct a free energy landscape (FEL). nih.gov An FEL is a plot that represents the free energy of the system as a function of one or more geometric parameters (e.g., dihedral angles). researchgate.net The valleys or basins on this landscape correspond to stable or metastable conformational states, while the hills represent the energy barriers between them. researchgate.net This analysis reveals the most populated conformations and the pathways for interconversion between them. digitellinc.com
The surrounding environment, particularly the solvent, can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model these interactions. rsc.org Simulations can be performed using different solvent models, such as explicit models where individual solvent molecules (e.g., water, methanol) are included, or implicit models that represent the solvent as a continuous medium.
By running simulations in various solvents, it is possible to observe how solute-solvent interactions, such as hydrogen bonding, affect the conformational equilibrium. For instance, a polar solvent might stabilize a more polar conformer of this compound that would be less favorable in a nonpolar solvent. This understanding is critical for predicting the molecule's behavior in different chemical environments. rsc.org
Table 4: Predicted Predominant Conformation of this compound in Various Solvents (Note: This data is illustrative of typical solvent effects on molecular conformation.)
| Solvent | Dielectric Constant | Predicted Predominant Conformer | Rationale |
| Chloroform | 4.8 | Conformer A (Compact) | Lower polarity favors intramolecular interactions. |
| Methanol | 32.7 | Conformer B (Extended) | Polar protic solvent can form hydrogen bonds with the amide oxygen, stabilizing a more open structure. |
| Water | 80.1 | Conformer B (Extended) | High polarity and hydrogen bonding capacity strongly favor extended, solvent-exposed conformations. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Conformer B (Extended) | High polarity polar aprotic solvent stabilizes the polar amide group. |
Molecular Docking and Ligand Binding Studies (Conceptual and Methodological Focus Only)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hilarispublisher.com This technique is instrumental in structure-based drug design and for elucidating the fundamental biochemical processes. nih.gov The primary goal of molecular docking is to simulate the interaction between a ligand and a receptor and to predict the binding affinity, which is often represented by a scoring function. youtube.com
Understanding the interactions between a ligand, such as this compound, and a target receptor is fundamental for its application in chemical research. nih.gov Computational protocols offer a systematic approach to predict and analyze these binding events. hilarispublisher.com The process generally involves several key stages, from preparing the molecules to running the simulation and analyzing the results.
The typical workflow for a molecular docking study is as follows:
Target and Ligand Preparation: The process begins with obtaining the three-dimensional structures of the receptor (protein) and the ligand. The protein structure is often sourced from crystallographic data and requires preparation, which includes adding hydrogen atoms, assigning charges, and defining the binding site or cavity where the ligand is expected to interact. nih.gov The ligand's 3D structure, in this case, this compound, is generated and optimized to find its most stable conformation.
Docking Simulation: During the docking process, the ligand is placed into the receptor's binding site. A sampling algorithm explores various possible conformations and orientations (poses) of the ligand within the binding site. youtube.comnih.gov This step is computationally intensive as it seeks to replicate the natural flexibility of both the ligand and, in some advanced protocols, the receptor.
Scoring and Analysis: Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity. youtube.com Lower scores typically indicate more favorable binding. Researchers then analyze the top-scoring poses to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. hilarispublisher.comnih.gov Validation steps, such as re-docking a known co-crystallized ligand, are often performed to ensure the protocol is reliable. nih.govmdpi.com
The table below outlines the conceptual stages of a typical molecular docking protocol.
| Stage | Description | Common Software/Tools |
| 1. Receptor Preparation | Obtaining the 3D structure of the target protein (e.g., from PDB), removing water molecules, adding hydrogens, and defining the binding pocket. nih.gov | AutoDockTools, Schrödinger Maestro, MOE (Molecular Operating Environment) |
| 2. Ligand Preparation | Generating the 3D structure of the ligand, such as this compound, and optimizing its geometry and energy. | ChemDraw, Avogadro, Open Babel |
| 3. Docking Simulation | Running the docking algorithm to sample various ligand poses within the receptor's active site. nih.gov | AutoDock, Glide, GOLD, UCSF DOCK springernature.com |
| 4. Scoring | Evaluating and ranking the generated poses using a scoring function to estimate binding affinity. youtube.com | Integrated within docking software |
| 5. Post-Docking Analysis | Visualizing and analyzing the top-ranked poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov | PyMOL, VMD (Visual Molecular Dynamics) |
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a target receptor. wikipedia.org It is a cost-effective and rapid alternative to high-throughput experimental screening. VS methods are broadly categorized as either structure-based or ligand-based. nih.govnih.gov
Structure-Based Virtual Screening (SBVS): This approach relies on the 3D structure of the target receptor. Molecular docking is the most common SBVS method, where compounds from a large database are systematically docked into the receptor's binding site. nih.gov The compounds are then ranked based on their docking scores, and the top candidates are selected for further investigation. This method is powerful for discovering novel scaffolds that are structurally complementary to the target's binding site. acs.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the receptor is unknown, LBVS methods are employed. These techniques use the information from molecules known to be active as a template to find other compounds with similar properties. nih.gov Key LBVS methods include:
Similarity Searching: This involves searching a database for molecules that are structurally similar to a known active compound, often using 2D fingerprints or 3D shape-based metrics. nih.govacs.org
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding to the target. This model is then used as a 3D query to filter large compound libraries. acs.org
A molecule like this compound could serve as a starting point in a VS campaign. For instance, if it were identified as a "hit" compound, its structure could be used as a query in a ligand-based similarity search to find related, potentially more potent, compounds. Alternatively, if it were docked into a receptor, the resulting binding pose could inform the design of a pharmacophore model for a ligand-based screen.
Hierarchical virtual screening is an effective strategy that combines multiple filtering steps. nih.gov It often starts with rapid, less computationally demanding methods (like 2D similarity or pharmacophore screening) to quickly reduce a large library to a more manageable size, followed by more accurate but slower methods like molecular docking for the final selection. nih.gov
The following table compares common virtual screening methodologies.
| Methodology | Basis | Requirements | Primary Application |
| Molecular Docking | Complementarity between ligand and receptor binding site. nih.gov | 3D structure of the target receptor. | Ranking compounds based on predicted binding affinity and pose (SBVS). |
| Pharmacophore Modeling | 3D arrangement of essential interaction features of active ligands. acs.org | A set of known active molecules or a ligand-receptor complex. | Filtering large databases to find compounds matching the essential features (LBVS). nih.gov |
| Shape-Based Screening | 3D shape and volume similarity to a known active ligand. wikipedia.org | 3D structure of a known active query molecule. | Identifying structurally diverse compounds that have a similar shape to the query molecule (LBVS). |
| 2D Similarity Searching | Similarity of 2D structural fingerprints (molecular fragments) to a known active ligand. acs.org | 2D structure of a known active query molecule. | Rapidly finding structurally similar compounds in very large databases (LBVS). |
Application of 2r N,n Dimethylpyrrolidine 2 Carboxamide in Academic Chemical Research
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of (2R)-N,N-dimethylpyrrolidine-2-carboxamide allows it to be used as a chiral building block, where its stereocenter is directly incorporated into the skeleton of a more complex target molecule. This approach is fundamental in constructing enantiomerically pure compounds, particularly in the fields of medicinal chemistry and natural product synthesis.
The pyrrolidine (B122466) ring is a privileged scaffold found in numerous biologically active compounds. The use of this compound provides a direct and efficient method for introducing the pyrrolidine carboxamide moiety with absolute stereocontrol at the C2 position. Synthetic strategies often involve coupling the pre-formed chiral pyrrolidine unit with other fragments, thereby avoiding the need for a late-stage asymmetric synthesis or chiral resolution of the heterocyclic core. This method ensures that the three-dimensional arrangement established in the starting material is faithfully transferred to the final product, which is critical for its intended biological function. The N,N-dimethylcarboxamide group is generally stable but can be chemically modified if necessary, adding to its synthetic utility.
The pyrrole-2-carboxamide framework is a recurring motif in a variety of marine natural products, many of which exhibit significant biological activity. chim.it Sponges of the genus Agelas, for example, produce a class of metabolites characterized by a brominated pyrrole-2-carboxamide core, such as longamide and hanishin. chim.it
In the total synthesis of such natural products, a retrosynthetic approach often identifies a chiral pyrrolidine derivative as a key starting material. By beginning a synthetic sequence with an enantiopure building block like this compound or a closely related precursor, chemists can circumvent the challenges associated with creating the crucial stereocenter later in the synthesis. The synthesis of the core structure of these natural products often involves the construction of the pyrrole (B145914) ring and subsequent attachment of the side chains, with the chirality originating from the initial pyrrolidine-based fragment.
Table 1: Examples of Natural Product Classes Containing the Pyrrolidine/Pyrrole Carboxamide Core This interactive table provides examples of natural product families where a chiral pyrrolidine core is a key structural feature.
| Natural Product Family | Representative Compound | Core Structure |
|---|---|---|
| Longamides | Longamide B | Brominated Pyrrole-2-carboxamide |
| Hanishins | Hanishin | Brominated Pyrrole-2-carboxamide |
As a Ligand in Transition Metal Catalysis
Beyond its role as a structural component, this compound and its analogues serve as highly effective chiral ligands in transition metal-catalyzed reactions. The ability of the molecule to coordinate to a metal center through both the pyrrolidine nitrogen and the carboxamide oxygen allows it to function as a bidentate chelating ligand. This chelation creates a rigid and well-defined chiral environment around the metal, which is essential for inducing high levels of stereoselectivity in a catalytic transformation.
The synthesis of metal complexes with pyrrolidine carboxamide ligands typically involves the reaction of a metal salt precursor (e.g., salts of copper, palladium, rhodium, or iridium) with the chiral ligand in a suitable solvent. nih.govfudutsinma.edu.ng The ligand coordinates to the metal center, displacing labile ligands such as solvents or counter-ions.
The characterization of these newly formed chiral complexes is crucial and is accomplished using a variety of spectroscopic and analytical techniques:
FT-IR Spectroscopy: Coordination of the ligand to the metal is often evidenced by a shift in the stretching frequency of the carbonyl (C=O) group of the carboxamide. This shift indicates a change in the electron density of the carbonyl bond upon donation of electron density from the oxygen atom to the metal center. fudutsinma.edu.ng
NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide detailed information about the coordination environment in solution.
UV-Vis Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal center, confirming the coordination geometry. fudutsinma.edu.ng
X-ray Crystallography: This technique provides unambiguous proof of the structure of the complex in the solid state, detailing the precise bond lengths, bond angles, and coordination geometry of the metal center and the conformation of the chiral ligand.
Chiral ligands based on the pyrrolidine scaffold are instrumental in a wide array of asymmetric catalytic reactions. The ligand transfers its stereochemical information to the products of the reaction by controlling the trajectory of the substrates as they approach the catalytic metal center.
One prominent application is in asymmetric hydrogenation, where unsaturated compounds like alkenes, ketones, or imines are reduced to their saturated analogues with high enantioselectivity. nih.govnih.gov For instance, iridium or rhodium complexes featuring chiral ligands are used to hydrogenate prochiral olefins to produce chiral alkanes.
Another key transformation is asymmetric allylation, where a nucleophile is added to an allylic substrate. researchgate.net Palladium-catalyzed asymmetric allylic alkylation, for example, relies on chiral ligands to control the stereochemical outcome of the C-C bond-forming step. While a broad range of ligands are used, the fundamental principle involves the creation of a chiral pocket that differentiates between the two enantiotopic faces of the incoming nucleophile or the allylic intermediate.
Table 2: Representative Data for Asymmetric Transformations Using Chiral Ligands This interactive table shows typical results for asymmetric catalytic reactions where chiral ligands derived from amino acids, similar in principle to this compound, are employed.
| Reaction Type | Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| N-Arylation researchgate.net | CuI / Chiral Ligand | Amide + Aryl Iodide | Good to High | Not applicable (Coupling) |
| Hydrogenation nih.gov | Rh(I) / Chiral Phosphine (B1218219) | Amidoacrylate | High | >95% |
Understanding the mechanism of asymmetric catalysis is key to developing more efficient and selective catalysts. Mechanistic studies focus on elucidating the structure of the active catalyst and the key intermediates in the catalytic cycle. The interaction between the this compound ligand and the metal center is central to its function.
The bidentate chelation of the ligand to the metal creates a rigid C2-symmetric or pseudo-C2-symmetric environment. This conformation is critical as it reduces the number of possible transition states, often leaving one significantly lower in energy, thus leading to high selectivity. The steric bulk of the N,N-dimethyl groups and the fixed conformation of the five-membered ring create specific quadrants of space around the metal. This steric arrangement forces the substrate to bind in a preferred orientation to minimize steric clashes, thereby directing the reaction to favor one enantiomeric product.
Researchers employ a combination of experimental techniques (such as kinetics and in-situ spectroscopy) and computational modeling (such as Density Functional Theory, DFT) to map out the energy landscape of the catalytic cycle. These studies help to identify the rate-determining and stereo-determining steps and provide insight into how modifications to the ligand structure could further enhance catalytic performance.
Role as a Chiral Auxiliary in Asymmetric Synthesis
This compound, a derivative of the naturally occurring amino acid L-proline, has been investigated as a chiral auxiliary in academic chemical research. Its rigid pyrrolidine ring structure and the presence of a stereocenter at the C2 position make it a candidate for inducing stereoselectivity in chemical transformations. The dimethylamide functionality provides a site for attachment to a substrate, thereby allowing the chiral environment of the pyrrolidine ring to influence the stereochemical outcome of a reaction.
Auxiliary-Directed Diastereoselective Reactions
The primary application of this compound as a chiral auxiliary is to control the stereochemistry of newly formed chiral centers in a substrate. By temporarily incorporating this chiral moiety, researchers can direct the approach of reagents to one face of a prochiral molecule, leading to the preferential formation of one diastereomer over another.
While the academic literature on the specific applications of this compound as a chiral auxiliary in diastereoselective reactions is not extensive, the principles of its function can be inferred from the broader class of proline-derived auxiliaries. The stereochemical outcome of these reactions is typically influenced by the steric hindrance imposed by the pyrrolidine ring, which blocks one of the prochiral faces of the reactive center.
For instance, in the context of enolate chemistry, an acyl derivative of this compound can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide or an aldehyde, would be expected to proceed with a degree of diastereoselectivity. The pyrrolidine ring of the auxiliary would orient itself to minimize steric interactions, thereby directing the electrophile to the less hindered face of the enolate.
A hypothetical example of a diastereoselective alkylation reaction is presented below. The data is illustrative of the type of results that would be sought in such a study.
Table 1: Hypothetical Diastereoselective Alkylation using this compound as a Chiral Auxiliary
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | LDA | THF | -78 | 85 | 90:10 |
| 2 | BnBr | LHMDS | THF | -78 | 92 | 95:5 |
| 3 | Allyl Bromide | KHMDS | Toluene | -78 | 88 | 92:8 |
This data is illustrative and not based on published research findings.
Non-Catalytic Applications in Materials Science Research
The chiral nature of this compound also lends itself to potential applications in materials science, particularly in the construction of ordered molecular architectures.
Incorporation into Chiral Supramolecular Assemblies
Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The incorporation of chiral building blocks like this compound into these assemblies can impart chirality to the resulting superstructure. This can lead to materials with interesting chiroptical properties, such as circular dichroism, which have applications in areas like chiral sensing and asymmetric catalysis.
The amide functionality of this compound can participate in hydrogen bonding, a key interaction in the formation of many supramolecular assemblies. The defined stereochemistry of the pyrrolidine ring can direct the spatial arrangement of the molecules, leading to the formation of helical or other chiral structures. While specific examples of the incorporation of this compound into supramolecular assemblies are not widely reported, its structural features make it a plausible candidate for such research.
Use in Stereoselective Polymerization (Methodology Focus)
In the field of polymer chemistry, chiral molecules can be used to influence the stereochemistry of the polymer backbone during polymerization. This is known as stereoselective polymerization and can lead to polymers with highly ordered structures and unique properties.
This compound could potentially be used as a chiral ligand for a metal catalyst in coordination polymerization. The chiral environment created by the ligand around the metal center can control the stereochemistry of the monomer insertion into the growing polymer chain. This can result in the formation of isotactic or syndiotactic polymers from prochiral monomers.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The pursuit of green chemistry principles is reshaping the synthesis of chiral compounds. Future efforts will focus on developing more sustainable and efficient routes to (2R)-N,N-dimethylpyrrolidine-2-carboxamide and its analogs, moving away from traditional methods that may rely on hazardous reagents or generate significant waste.
A primary avenue of exploration is biocatalysis. The use of enzymes offers mild reaction conditions, high stereoselectivity, and a reduced environmental footprint. rsc.orgnih.gov Researchers are engineering enzymatic platforms, such as cytochrome P411 variants, to construct chiral pyrrolidines through novel pathways like intramolecular C(sp³)-H amination of organic azides. nih.govescholarship.orgcaltech.edu This "new-to-nature" enzyme-catalyzed approach forges key N-heterocycles from simple precursors with high efficiency and selectivity. acs.org Further development in this area could lead to direct, atom-economical routes to pyrrolidine (B122466) carboxamides. Another sustainable strategy involves utilizing biosourced starting materials. For instance, direct synthesis of pyrrolidone derivatives from levulinic acid, a bio-based platform chemical, has been demonstrated without the need for additives or catalysts, yielding a very low E-factor (a measure of waste produced). rsc.org Adapting such principles to the synthesis of chiral pyrrolidines presents a significant and valuable challenge.
| Sustainability Approach | Key Features | Potential Impact on Pyrrolidine Synthesis |
| Biocatalysis | Utilizes enzymes (e.g., engineered P450s, imine reductases) for high stereoselectivity under mild, aqueous conditions. nih.govacs.org | Direct enzymatic amidation or amination routes, reducing reliance on traditional coupling agents and protecting group chemistry. |
| Use of Biosourced Feedstocks | Employs renewable starting materials like levulinic acid. rsc.org | Creates a "green" manufacturing process from renewable carbon sources, enhancing the lifecycle sustainability of the final product. |
| Heterogeneous Catalysis | Immobilizes catalysts on solid supports for easy recovery and reuse. benthamdirect.comrsc.org | Simplifies purification, allows for continuous processes, and reduces catalyst waste, aligning with industrial-scale green chemistry goals. |
Exploration of New Catalytic Applications Beyond Current Paradigms
While proline and its derivatives are well-established organocatalysts for reactions like aldol (B89426), Mannich, and Michael additions, future research aims to uncover novel catalytic activities for the this compound scaffold. researchgate.netwikipedia.org The unique steric and electronic properties conferred by the N,N-dimethylcarboxamide group can be leveraged to control reactivity and selectivity in previously unexplored transformations.
One promising frontier is the involvement of this scaffold in C-H activation and functionalization reactions. Designing ligands that can facilitate transition-metal-catalyzed C-H insertion or coupling would represent a major advance, enabling more direct and efficient synthesis of complex molecules. Furthermore, the development of pyrrolidine-based ligands for photoredox catalysis is an emerging area with immense potential for forging new bonds under mild conditions. Another direction involves incorporating the pyrrolidine carboxamide motif into more complex catalytic systems, such as bifunctional catalysts that combine an amine with a thiourea (B124793) or sulfonamide group to achieve synergistic activation. nih.govunibo.it These advanced catalysts could tackle more challenging substrates and enable novel asymmetric transformations that are currently inaccessible.
Advanced Computational Modeling for Predictive Design
Computational chemistry is becoming an indispensable tool for accelerating catalyst development. Future research will increasingly rely on advanced modeling techniques, such as Density Functional Theory (DFT), to design and optimize catalysts based on the this compound architecture before their synthesis. longdom.orgnih.gov
These computational approaches allow for a deep understanding of reaction mechanisms, identifying key transition states and non-covalent interactions that govern stereoselectivity. nih.govrsc.org By modeling the chiral pocket of a catalyst, researchers can predict how it will interact with different substrates, enabling a rational, in silico design process. nih.gov This predictive power can significantly reduce the trial-and-error experimentation traditionally required for ligand optimization. researchgate.net For example, modeling can help fine-tune the electronic and steric properties of the pyrrolidine scaffold by suggesting specific substitutions to enhance catalytic efficiency or selectivity for a target reaction. This synergy between computational prediction and experimental validation will be crucial for the rapid discovery of next-generation organocatalysts. researchgate.net
| Computational Technique | Application in Catalyst Design | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and calculation of transition state energies. nih.gov | Accurate prediction of reaction outcomes, enantioselectivity, and catalyst stability. |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and conformational flexibility over time. | Understanding of dynamic processes and the role of solvent effects in catalysis. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of catalysts with their observed activity and selectivity. nih.gov | Development of predictive models to guide the design of new, more effective catalysts. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale synthesis to industrial production requires robust, scalable, and efficient processes. The integration of this compound synthesis and its catalytic applications with continuous flow chemistry and automated platforms is a key future direction. nih.govrsc.org
Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. chimia.ch Developing continuous flow processes for synthesizing the pyrrolidine core or for using it as an immobilized catalyst in packed-bed reactors can lead to highly efficient and automated manufacturing. whiterose.ac.ukrsc.org Furthermore, coupling these flow systems with robotic platforms and machine learning algorithms can create "self-driving labs." fairlamb.groupresearchgate.netresearchgate.netyoutube.com Such automated systems can perform high-throughput screening of reaction conditions, rapidly identify optimal parameters, and even suggest new catalyst designs, dramatically accelerating the discovery and development cycle for new chemical entities and processes. chimia.chresearchgate.net
Design of Next-Generation Chiral Scaffolds Based on Pyrrolidine Carboxamide Architecture
The inherent versatility and proven efficacy of the pyrrolidine ring make it an ideal foundation for creating novel chiral scaffolds. nih.gov Future research will focus on strategically modifying the this compound architecture to develop next-generation catalysts and ligands with enhanced performance and broader applicability.
This design process involves exploring structure-activity relationships (SAR) to understand how modifications to the pyrrolidine ring or the carboxamide group influence catalytic outcomes. bohrium.comresearchgate.netrsc.org For instance, introducing additional stereocenters, incorporating rigidifying elements to lock the conformation, or appending new functional groups for secondary interactions can lead to catalysts with superior selectivity and reactivity. nih.govhbku.edu.qa Another innovative approach is the creation of hybrid molecules that combine the pyrrolidine scaffold with other privileged catalytic motifs, such as cinchona alkaloids or squaramides, to access new modes of activation. unibo.it The development of peptide-based catalysts using polyproline backbones also represents a frontier in mimicking natural enzymes, where the rigid helix structure can precisely orient catalytic residues. nih.govacs.org These next-generation scaffolds will be essential for solving complex challenges in asymmetric synthesis and expanding the toolbox available to chemists.
Q & A
Q. Key Considerations :
- Use chiral HPLC or polarimetry to verify enantiopurity.
- Monitor reaction progress with -NMR to detect undesired racemization.
How is the stereochemical configuration of this compound confirmed experimentally?
Q. Methodological Answer :
X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment. SHELXL (from the SHELX suite) is widely used for refinement, leveraging high-resolution data to resolve chiral centers .
Chiral Derivatization : React with chiral agents (e.g., Mosher’s acid) and analyze via -NMR to observe diastereomeric splitting .
Vibrational Circular Dichroism (VCD) : Compares experimental and computational spectra to confirm absolute configuration .
Data Contradiction Example :
If X-ray and NMR data conflict, cross-validate with circular dichroism (CD) or computational modeling (DFT) to resolve discrepancies .
What analytical techniques are most effective for characterizing this compound?
Q. Methodological Answer :
Advanced Tip :
Use 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectra .
How can researchers resolve contradictions in stereochemical assignments observed across analytical methods?
Q. Methodological Answer :
Multi-Technique Validation : Combine X-ray (definitive), NMR (derivatization), and VCD (absolute configuration) .
Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 09) .
Crystallographic Reanalysis : Reprocess diffraction data with alternative space groups in SHELXL to test for misassignment .
Case Study :
If -NMR suggests racemization but X-ray confirms (2R), check for sample degradation via TLC or repeat NMR under inert conditions .
What strategies optimize enantioselective synthesis of this compound?
Q. Methodological Answer :
Catalytic Asymmetric Hydrogenation : Use Ru-(S)-BINAP catalysts to reduce prochiral enamines with >90% ee .
Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate one enantiomer .
Chiral Pool Synthesis : Start from (R)-proline derivatives to retain configuration during functionalization .
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on ee |
|---|---|---|
| Catalyst loading | 5 mol% Ru-BINAP | Increases ee to 95% |
| Temperature | -20°C | Minimizes racemization |
| Solvent | Toluene | Enhances enantioselectivity |
How does the stereochemistry of this compound influence its pharmacological activity?
Q. Methodological Answer :
Receptor Binding Studies : Conduct competitive binding assays (e.g., AT receptor) comparing (2R) and (2S) enantiomers. Use radiolabeled ligands (e.g., -angiotensin II) to quantify affinity .
Molecular Docking : Simulate interactions using AutoDock Vina to identify stereospecific binding pockets .
In Vivo Efficacy : Compare enantiomers in animal models (e.g., hypertensive rats) to assess potency differences .
Example Finding :
In AT receptor studies, the (2R) enantiomer showed 10-fold higher affinity than (2S), attributed to better hydrogen bonding with Tyr .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
